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Compound of Interest

Compound Name: 1,3-Dimethyl-2-propoxybenzene

Cat. No.: B14600919 Get Quote

For Immediate Release

In a comprehensive spectroscopic comparison, this guide offers a detailed analysis of 1,3-
Dimethyl-2-propoxybenzene alongside other common dialkylbenzene ethers, namely 1,2-

dimethoxybenzene, 1,3-dimethoxybenzene, and 1,4-dimethoxybenzene. This publication

provides researchers, scientists, and drug development professionals with a valuable resource

for distinguishing and characterizing these structurally similar compounds based on their

unique spectral fingerprints.

This guide presents a side-by-side comparison of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. All quantitative information has been

summarized in clearly structured tables for straightforward interpretation and comparison.

Furthermore, detailed experimental protocols for the acquisition of these spectra are provided

to ensure reproducibility and methodological transparency.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1,3-Dimethyl-2-
propoxybenzene and the selected dialkylbenzene ether isomers.

¹H NMR Spectral Data
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Compound Chemical Shift (δ) ppm

1,3-Dimethyl-2-propoxybenzene

Data not readily available in searched literature.

Predicted spectra suggest aromatic protons in

the range of 6.9-7.1 ppm, the propoxy group's

O-CH₂ triplet around 3.8 ppm, the central CH₂

sextet around 1.8 ppm, and the terminal CH₃

triplet around 1.0 ppm. The two aromatic methyl

groups would appear as a singlet around 2.3

ppm.

1,2-Dimethoxybenzene
~6.9 ppm (m, 4H, Ar-H), ~3.8 ppm (s, 6H, 2 x

OCH₃)

1,3-Dimethoxybenzene

~7.2 ppm (t, 1H, Ar-H), ~6.5 ppm (d, 2H, Ar-H),

~6.4 ppm (t, 1H, Ar-H), ~3.8 ppm (s, 6H, 2 x

OCH₃)

1,4-Dimethoxybenzene
~6.8 ppm (s, 4H, Ar-H), ~3.7 ppm (s, 6H, 2 x

OCH₃)

¹³C NMR Spectral Data
Compound Chemical Shift (δ) ppm

1,3-Dimethyl-2-propoxybenzene

Data not readily available in searched literature.

Predicted values suggest aromatic carbons

between 120-158 ppm, the O-CH₂ carbon

around 75 ppm, the central CH₂ carbon around

23 ppm, the terminal CH₃ carbon around 10

ppm, and the aromatic methyl carbons around

16 ppm.

1,2-Dimethoxybenzene
~149.0 (C-O), ~121.0 (Ar-CH), ~111.0 (Ar-CH),

~55.9 (OCH₃)

1,3-Dimethoxybenzene
~160.0 (C-O), ~129.5 (Ar-CH), ~106.5 (Ar-CH),

~101.0 (Ar-CH), ~55.2 (OCH₃)

1,4-Dimethoxybenzene ~153.5 (C-O), ~114.2 (Ar-CH), ~55.6 (OCH₃)
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Infrared (IR) Spectral Data
Compound Key Absorption Bands (cm⁻¹)

1,3-Dimethyl-2-propoxybenzene

Data not readily available in searched literature.

Expected absorptions include C-H stretching

(aromatic and aliphatic) ~2850-3100 cm⁻¹, C=C

stretching (aromatic) ~1450-1600 cm⁻¹, and a

strong C-O stretching (ether) ~1000-1300 cm⁻¹.

1,2-Dimethoxybenzene

~3000 (C-H, Ar), ~2950, 2830 (C-H, alkyl),

~1590, 1490 (C=C, Ar), ~1250, 1020 (C-O,

ether)

1,3-Dimethoxybenzene

~3000 (C-H, Ar), ~2950, 2835 (C-H, alkyl),

~1600, 1490 (C=C, Ar), ~1260, 1040 (C-O,

ether)

1,4-Dimethoxybenzene
~3000 (C-H, Ar), ~2950, 2830 (C-H, alkyl),

~1510 (C=C, Ar), ~1240, 1040 (C-O, ether)

Mass Spectrometry (MS) Data
Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

1,3-Dimethyl-2-

propoxybenzene
164[1] 122, 107[1]

1,2-Dimethoxybenzene 138 123, 107, 95, 79, 77

1,3-Dimethoxybenzene 138 123, 109, 95, 77

1,4-Dimethoxybenzene 138 123, 108, 95, 77

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved and free of any particulate matter.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for ¹H or ¹³C

nuclei. Standard acquisition parameters are set, including the number of scans, relaxation

delay, and pulse width.

Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed

to achieve homogeneity. The NMR spectrum is then acquired.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal

standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Liquid Samples): A drop of the neat liquid sample is placed on the

surface of an Attenuated Total Reflectance (ATR) crystal or between two salt plates (e.g.,

NaCl, KBr) to form a thin film.

Instrument Setup: A background spectrum of the empty ATR crystal or salt plates is

recorded. The spectral range is typically set from 4000 to 400 cm⁻¹.

Data Acquisition: The sample is placed in the instrument, and the infrared spectrum is

recorded. Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: For volatile compounds like dialkylbenzene ethers, a small amount of

the sample is injected into a Gas Chromatograph (GC) coupled to the mass spectrometer

(GC-MS). The GC separates the components of the sample before they enter the mass

spectrometer.
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Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV) in a technique known as Electron Impact (EI) ionization. This

process forms a positively charged molecular ion and a series of fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

identification of a dialkylbenzene ether.
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Caption: A workflow diagram for the spectroscopic identification of dialkylbenzene ethers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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